(5E)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound with a unique structure that includes an allyl group, an ethoxy group, and a thiazolane ring
Preparation Methods
The synthesis of 5-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps. The starting materials often include 3-allyl-5-ethoxy-4-hydroxybenzaldehyde and thiazolane-2,4-dione. The reaction conditions usually require a base catalyst and an appropriate solvent to facilitate the condensation reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The allyl and ethoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazolane derivatives and phenylmethylenes. What sets 5-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H15NO4S/c1-3-5-10-6-9(7-11(13(10)17)20-4-2)8-12-14(18)16-15(19)21-12/h3,6-8,17H,1,4-5H2,2H3,(H,16,18,19)/b12-8+ |
InChI Key |
PNRONTUYZPWIJW-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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